REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[CH3:9][C:10](=O)[CH2:11][CH2:12][C:13](=O)[CH3:14].C(N(CC)CC)C.C([O-])(O)=O.[Na+]>ClCCl>[CH3:14][C:13]1[N:7]([CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])[C:10]([CH3:9])=[CH:11][CH:12]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
to stir for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the product was eluted with 0-100% ethyl acetate in hexanes
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(=CC1)C)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |